2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can be achieved through a multi-step synthetic route. A possible synthetic pathway might involve the following steps:
Formation of the Triazaspiro Ring: The triazaspiro ring can be synthesized by reacting a suitable diamine with a diketone under acidic conditions.
Introduction of the Thioether Linkage: The thiol group can be introduced by reacting the triazaspiro intermediate with a thiol reagent in the presence of a base.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazaspiro ring or the acetamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings and the acetamide group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazaspiro derivatives.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Materials Science:
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biochemistry: Studies on the interaction of the compound with biological macromolecules such as proteins and nucleic acids.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Science: Incorporation into polymers to impart specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests potential for diverse mechanisms, including inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Compounds with similar spirocyclic structures, such as spirooxindoles and spirotetrahydroquinolines.
Thioether-Containing Compounds: Compounds with thioether linkages, such as thioethers and thioacetals.
Acetamide Derivatives: Compounds with acetamide groups, such as N-phenylacetamide and N-methylacetamide.
Uniqueness
The uniqueness of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its combination of a triazaspiro ring, a thioether linkage, and an acetamide moiety. This combination of functional groups is relatively rare and may impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4OS/c1-19-15-20(2)17-23(16-19)29-24(33)18-34-26-25(21-7-9-22(10-8-21)27(3,4)5)30-28(31-26)11-13-32(6)14-12-28/h7-10,15-17H,11-14,18H2,1-6H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMAYQCHIAMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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